Drometrizole trisiloxane

Catalog No.
S632971
CAS No.
155633-54-8
M.F
C24H39N3O3Si3
M. Wt
501.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drometrizole trisiloxane

CAS Number

155633-54-8

Product Name

Drometrizole trisiloxane

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol

Molecular Formula

C24H39N3O3Si3

Molecular Weight

501.8 g/mol

InChI

InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3

InChI Key

HUVYTMDMDZRHBN-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]phenol; Drometrizole trisiloxane; Mexoryl XL; OR 10154; Silatrizole

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

The exact mass of the compound Drometrizole trisiloxane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Siloxanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

Drometrizole trisiloxane (CAS 155633-54-8), commonly known by its trade name Mexoryl XL, is a lipophilic benzotriazole derivative featuring a bulky trisiloxane group. It functions as a broad-spectrum UV absorber with distinct absorption maxima at 303 nm (UVB) and 344 nm (UVA) [1]. From a procurement and material selection perspective, its core value lies in its high molecular weight (501.8 g/mol) and exceptional oil solubility [2]. These properties facilitate the creation of stable, high-SPF water-in-oil (W/O) and oil-in-water (O/W) emulsions without the crystallization issues common to older organic filters, while simultaneously minimizing percutaneous absorption [1].

Generic substitution with older-generation UV filters, such as Avobenzone or Oxybenzone, fails due to severe compromises in photostability and safety profiles. Avobenzone is notoriously photolabile, degrading rapidly upon UV exposure and requiring complex stabilizing co-filters (like Octocrylene), which complicates formulation and increases raw material costs [1]. Furthermore, low-molecular-weight generic substitutes readily penetrate the stratum corneum, leading to systemic absorption levels that can exceed regulatory safety thresholds [2]. The specific trisiloxane modification in Drometrizole trisiloxane prevents this systemic uptake while enhancing lipophilicity, making it non-interchangeable for high-performance, water-resistant, and sensitive-skin applications where both stability and low toxicity are strict procurement requirements [2].

Photostability and UV-Induced Degradation Resistance

Drometrizole trisiloxane exhibits exceptional photostability, maintaining its structural integrity and absorption capacity under prolonged UV irradiation. In contrast, the industry-standard UVA filter Avobenzone is highly photolabile, losing significant protective efficacy (often degrading rapidly) within 60 to 90 minutes of sun exposure unless heavily stabilized by secondary chemicals [1]. The intrinsic stability of Drometrizole trisiloxane eliminates the need for supplementary photostabilizers, streamlining the formulation bill of materials [2].

Evidence DimensionPhotodegradation rate under UV exposure
Target Compound DataPhotostable, maintains high efficacy without stabilizers
Comparator Or BaselineAvobenzone: Significant degradation and loss of efficacy within 60-90 minutes
Quantified DifferenceStable baseline vs. rapid photolysis requiring co-formulation
ConditionsSimulated solar UV irradiation (UVA/UVB)

Eliminates the procurement need for secondary photostabilizing chemicals, reducing formulation complexity and cost while extending product efficacy.

Systemic Absorption and Stratum Corneum Penetration

The bulky trisiloxane tail increases the molecular weight of Drometrizole trisiloxane to 501.8 g/mol, effectively restricting it to the skin's surface in accordance with the 500 Dalton rule [1]. Comparative pharmacokinetic evaluations demonstrate that while legacy chemical filters like Avobenzone and Oxybenzone penetrate the skin and reach high plasma concentrations (e.g., Oxybenzone up to 258.1 ng/mL, far exceeding the FDA's 0.5 ng/mL safety threshold), Drometrizole trisiloxane exhibits negligible percutaneous absorption [2].

Evidence DimensionSystemic plasma concentration post-application
Target Compound DataNegligible systemic absorption (restricted to stratum corneum)
Comparator Or BaselineOxybenzone: Up to 258.1 ng/mL in plasma
Quantified DifferenceOrders of magnitude lower systemic exposure, remaining well below regulatory concern thresholds
ConditionsMaximal use topical application in vivo

Critical for formulating hypoallergenic, sensitive-skin, and pediatric products that require strict adherence to low-systemic-toxicity profiles.

Lipid-Phase Solubility and Emulsion Compatibility

Unlike its water-soluble counterpart Ecamsule (Mexoryl SX) or highly crystalline parent benzotriazoles, Drometrizole trisiloxane is highly lipophilic [1]. This allows it to be completely dissolved in the oil phase of cosmetic emulsions at high concentrations (up to typical regulatory limits of 15%). This high lipid solubility prevents the crystallization that often plagues high-SPF formulations, ensuring a uniform film formation on the skin and enhancing water resistance [1].

Evidence DimensionPhase solubility and maximum stable loading
Target Compound DataHigh oil-phase solubility (stable up to 15% loading without crystallization)
Comparator Or BaselineStandard unmodified benzotriazoles / Water-soluble filters: Prone to crystallization in lipid phases or restricted to aqueous phases
Quantified DifferenceEnables high-concentration lipid-phase loading for water-resistant W/O and O/W emulsions
ConditionsCosmetic emulsion formulation (oil-in-water and water-in-oil)

Allows formulators to achieve high SPF ratings in water-resistant, aesthetically pleasing lipid bases without the risk of active ingredient precipitation.

High-SPF, Water-Resistant Sunscreen Emulsions

Because of its high oil solubility and resistance to crystallization, Drometrizole trisiloxane is the ideal active ingredient for the lipid phase of water-in-oil (W/O) and oil-in-water (O/W) sunscreens[1]. It ensures a uniform, water-resistant film on the skin, making it a primary procurement choice for sport and beachwear photoprotection products.

Hypoallergenic and Pediatric Dermatological Formulations

Driven by its high molecular weight (>500 Da) which prevents percutaneous absorption, this compound is perfectly suited for sensitive skin and pediatric suncare lines [2]. Buyers targeting markets with strict safety profiles regarding systemic endocrine disruption or chemical absorption should prioritize this over low-molecular-weight alternatives like Oxybenzone.

Broad-Spectrum Photostable UV Defense Systems

Drometrizole trisiloxane is frequently procured to function synergistically with water-soluble filters (such as Ecamsule) to create comprehensive, photostable UVA/UVB defense systems [1]. Its intrinsic photostability means it does not require the addition of sacrificial stabilizers (like Octocrylene), simplifying the formulation of premium daily-wear cosmetics and anti-aging creams.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

501.22992172 Da

Monoisotopic Mass

501.22992172 Da

Heavy Atom Count

33

UNII

HC22845I1X

Drug Indication

Drometrizole trisiloxane is used as an active ingredient in various sunscreens for the indication of protecting the skin by absorbing the damaging UV radiation of sunlight.

Pharmacology

As an active ingredient in sunscreen products, drometrizole trisiloxane is applied directly onto human skin where it acts as a chemical sunscreen layer between skin and sunlight that also directly absorbs the UV sunlight radiation [A33069, L2780, L2781, L2782, L2783, F81]. Since drometrizole trisiloxane is also considered to have little to no absorption through the skin [A33069, L2780, L2781, L2782, L2783, F81], little systemic exposure and pharmacokinetics are expected and users can freely wash off and re-apply the compound as necessary.

Mechanism of Action

Ultraviolet radiation is the invisible energy component to sunlight and consists of three wavelength ranges: (a) UVA is long-range UV radiation between 320-400nm. Although not as energetic as UVB, UVA can penetrate deep into the dermis. UVA can cause immediate tanning, premature skin aging, and can also play a role in the formation of some skin cancers. Approximately 95% of UVA from the sun passes through Earth's ozone layer. (b) UVB is short-wavelength UV radiation between 280-320nm. It is capable of penetrating the outer protective layer of the skin and is responsible for delayed tanning, sunburns, and most skin cancers. A large amount of UVB is absorbed by the ozone layer, however, as only 5% reaches the Earth's surface. (c) UVC is comprised of wavelengths between 100-280nm and is very energetic. It is very dangerous to all forms of life, even when the exposure is short. However, UVC radiation is generally filtered out by the ozone layer and never reaches the Earth. Ultimately, the shorter the wavelength, the more harmful the UV radiation - although shorter wavelength UV radiation is less able to penetrate the skin. Subsequently, drometrizole trisiloxane is a broad spectrum lipophilic benzotriazole derivative chemical sunscreen that is capable of absorbing UVA and UVB radiation. It is also photostable, meaning that it will not degrade in the presence of sunlight, unlike other UV filters like the widely used UVA absorber avobenzone. When combined with the UV blocker ecamsule, it has been shown that the two UV blockers elicit a synergistic effect involving an enhanced protective action for the skin against UVA and UVB radiation. Additionally, drometrizole trisiloxane is usually combined with other active sunscreen agents like titanium dioxide, avobenzone, and others to ensure the combined product covers or protects against as broad a spectrum of UV radiation as possible, considering drometrizole trisiloxane does not absorb against the entire range of UV radiation. And finally, at the molecular level, it is believed that the general structure of various UV blockers like drometrizole trisiloxane as aromatic molecules conjugated with carbonyl groups is capable of absorbing high energy ultraviolet rays and then consequently releasing that energy as less harmful, lower energy rays.

Other CAS

155633-54-8

Absorption Distribution and Excretion

Drometrizole trisiloxane is reported as having little to no absorption through the skin. At this time, however, studies demonstrate that the components of most commonly used sunscreens are likely absorbed into the skin at least to some extent - although penetration to deeper tissues and the cutaneous circulation remains limited. Despite the extensive use of sunscreen products around the world, there have been few reports of adverse effects related to their use.
Drometrizole trisiloxane is reported as having little to no absorption through the skin. The systemic presence of the compound is consequently expected to be minimal.

Metabolism Metabolites

Drometrizole trisiloxane is reported as having little to no absorption through the skin. The systemic presence of the compound is consequently expected to be minimal.

Wikipedia

Drometrizole_trisiloxane

Biological Half Life

Drometrizole trisiloxane is reported as having little to no absorption through the skin. The systemic presence of the compound is consequently expected to be minimal.

Use Classification

Cosmetics -> Uv absorber

Dates

Last modified: 08-15-2023
Gonzalez S, Fernandez-Lorente M, Gilaberte-Calzada Y: The latest on skin photoprotection. Clin Dermatol. 2008 Nov-Dec;26(6):614-26. doi: 10.1016/j.clindermatol.2007.09.010. [PMID:18940542]
Benson HA: Assessment and clinical implications of absorption of sunscreens across skin. Am J Clin Dermatol. 2000 Jul-Aug;1(4):217-24. [PMID:11702366]
Dermascope: The State of Sunscreen Innovation in 2015
Skin Therapy Letter: Update on Sunscreens
Current Trends in Photoprotection - A New Generation of Oral Photoprotectors
PhaMix: Mexoryl SX/XL Sunscreens
Government of Canada: What is ultraviolet radiation?
Chemical & Engineering News: After More Than A Decade, FDA Still Won't Allow New Sunscreens

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